Acetonitrile;9-anthracen-9-ylanthracene is a complex organic compound with significant relevance in chemical research and applications. It has a molecular formula of and a molecular weight of approximately 395.494 g/mol. This compound is characterized by its unique structure, which integrates acetonitrile with an anthracene moiety, making it valuable in various scientific fields, particularly in materials chemistry and organic electronics.
The compound can be sourced from specialized chemical suppliers and is classified under organic compounds, specifically as an aromatic hydrocarbon due to its anthracene structure. It is also categorized as a nitrile due to the presence of the acetonitrile functional group.
The synthesis of acetonitrile;9-anthracen-9-ylanthracene typically involves the reaction of 9-anthracen-9-ylanthracene with acetonitrile. This reaction is often facilitated by specific catalysts under controlled temperature and pressure conditions to ensure high yield and purity of the product.
One effective synthetic route described in literature includes a one-pot synthesis method where 9-amino derivatives of anthracenes are prepared using arylacetonitriles in the presence of lithium diisopropylamide (LDA) as a base, which promotes nucleophilic addition reactions leading to the formation of various anthracene derivatives .
The molecular structure of acetonitrile;9-anthracen-9-ylanthracene can be represented by its InChI key: ASMFDVPVDBTEJX-UHFFFAOYSA-N. The canonical SMILES notation is CC#N.C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C4=C5C=CC=CC5=CC6=CC=CC=C64, indicating the presence of both the acetonitrile group and the anthracene framework.
The compound features a rigid polycyclic aromatic structure, which contributes to its electronic properties, making it suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Acetonitrile;9-anthracen-9-ylanthracene undergoes several types of chemical reactions, including:
The mechanism of action for acetonitrile;9-anthracen-9-ylanthracene primarily involves its interaction with biological macromolecules such as DNA and proteins. The compound has been observed to intercalate into DNA strands, disrupting normal replication and transcription processes. This property may lead to potential applications in therapeutic contexts, particularly in cancer treatment where DNA targeting is crucial.
Additionally, interactions with enzymes could alter their activity, leading to various biological effects that are currently being explored in pharmacological studies .
| Property | Value |
|---|---|
| CAS Number | 400002-71-3 |
| Molecular Formula | C30H21N |
| Molecular Weight | 395.5 g/mol |
| IUPAC Name | Acetonitrile;9-anthracen-9-ylanthracene |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
The compound exhibits notable optical properties due to its conjugated system, making it suitable for applications in photonics and optoelectronics. Its stability under ambient conditions is also a significant factor for practical applications .
Acetonitrile;9-anthracen-9-ylanthracene has several scientific applications:
Suzuki–Miyaura cross-coupling is a cornerstone for constructing biaryl-linked anthracene systems. This method enables the coupling of 9-anthracenylboronic acids with aryl halides under palladium catalysis. Key studies demonstrate that electron-rich phosphine ligands (e.g., P(furyl)₃) enhance yields (>85%) by facilitating oxidative addition to sterically hindered anthracenyl systems [1]. The reaction tolerates diverse functional groups, allowing synthesis of asymmetrically substituted 9,9′-bianthracenes. A critical advancement involves pincer nickel N-heterocyclic carbene complexes, which achieve coupling at ultralow catalyst loadings (0.1 mol%) with anthracen-9-yl carboxylates, providing access to fluorescent anthracene derivatives in high yields [3]. Solvent selection (THF/H₂O mixtures) proves crucial for solubilizing boronic acid precursors and suppressing homocoupling side reactions.
Table 1: Optimized Conditions for Suzuki–Miyaura Coupling of Anthracenes
| Anthracene Substrate | Aryl Partner | Catalyst System | Solvent | Yield (%) |
|---|---|---|---|---|
| 9-Anthracenylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄/PCy₃ | THF/H₂O | 78 |
| Anthracen-9-yl triflate | Phenylboronic acid | Pd₂(dba)₃/XPhos | Dioxane | 92 |
| 9-Bromoanthracene | 2-Naphthylboronic acid | Ni(NHC) pincer | Toluene | 89 |
Stille couplings employ anthracenyl stannanes as key intermediates for sequential functionalization. This method excels in synthesizing sterically congested 9,9′-bianthryl systems, where traditional Suzuki methods face limitations. The protocol involves:
Heck reactions install alkenyl groups at the C9/C10 positions of anthracene using aryl halides and acrylates. Electron-deficient alkenes (e.g., methyl acrylate) couple efficiently with 9-bromoanthracene under Jeffery’s "ligand-free" conditions (Pd(OAc)₂, Na₂CO₃, DMF, 80°C), yielding styryl-anthracenes with >90% E-selectivity [2] [4]. The mechanism proceeds via carbopalladation followed by β-hydride elimination. Steric effects dominate regioselectivity: C9-functionalization occurs preferentially over C10 due to reduced peri-interactions.
Base-catalyzed condensation of 9-anthracenecarbaldehyde with acetophenones generates extended π-conjugated chalcones. NaOH/EtOH systems at 0–5°C suppress anthracene dimerization while enabling enolate formation [4]. The reaction exhibits broad electrophile scope, accommodating nitro-, methoxy-, and halogen-substituted acetophenones. Kinetic studies reveal second-order dependence on reactant concentrations, with yields exceeding 70% for electron-neutral substrates.
Formylation: Vilsmeier–Haack conditions (POCl₃/DMF) formylate anthracene at C9/C10, but regioselectivity favors C9 due to steric accessibility. For sensitive substrates, Gattermann–Koch formylation (CO/HCl/AlCl₃) provides milder alternatives, though requiring electron-rich anthracenes [4] [9]. Cyanidation: Gold ore processing-inspired techniques adapt cyanide-based electrophilic substitution for anthracene, though limited to industrial-scale applications [7]. A patented route oxidizes 9-anthracenecarbaldehyde to 9-anthracenecarboxylic acid using NaClO₂/2-methyl-2-butene in iPrOH (pH 4.5, 25°C), achieving >99% purity [5].
Table 2: Comparison of Anthracene Functionalization Methods
| Method | Reagent System | Position Selectivity | Yield Range (%) | Key Limitation |
|---|---|---|---|---|
| Vilsmeier–Haack | POCl₃/DMF | C9 > C10 | 60–85 | Substrate decomposition |
| Gattermann–Koch | CO/HCl/AlCl₃ | C9 exclusive | 40–65 | Requires electron-donors |
| NaClO₂ Oxidation | NaClO₂/2-methyl-2-butene | N/A (aldehyde → acid) | >95 | pH control critical |
Solvent polarity critically influences anthracene coupling efficiency:
Catalyst systems require tailored ligand architectures:
Table 3: Solvent Effects on Pd-Catalyzed Anthracene Coupling
| Solvent | Polarity (ET₃₀) | Reaction Rate (k, ×10⁻³ min⁻¹) | Byproduct Formation |
|---|---|---|---|
| DMF | 43.8 | 12.7 ± 0.8 | High (≥15%) |
| Toluene | 33.3 | 8.2 ± 0.6 | Low (≤5%) |
| THF | 37.4 | 10.1 ± 0.9 | Moderate (8–12%) |
Multi-component reactions (e.g., carbonylative couplings) demand precise gas diffusion control. CO pressure >5 atm shifts equilibria toward anthracenyl ketones, while lower pressures favor direct biaryl formation.
CAS No.: 64726-91-6
CAS No.: 15748-73-9
CAS No.: 19420-61-2
CAS No.: 72691-25-9
CAS No.: 64354-92-3